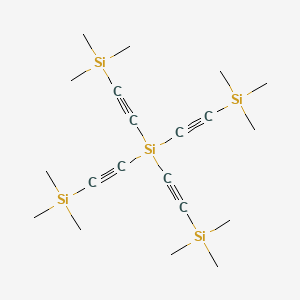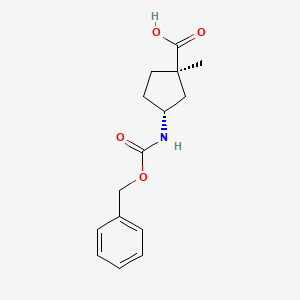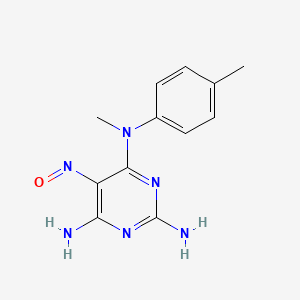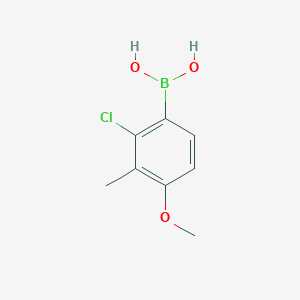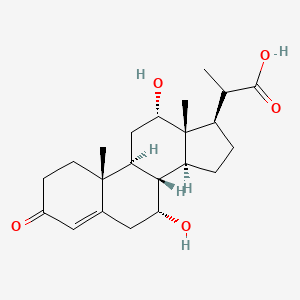
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid is a complex organic compound belonging to the class of dihydroxy bile acids, alcohols, and derivatives . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxylic acid functional group. It is functionally related to chol-4-en-24-oic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce ketones and aldehydes, while reduction reactions can yield alcohols and hydrocarbons .
Wissenschaftliche Forschungsanwendungen
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological processes and its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of 7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7A,12A-Dihydroxy-3-oxo-4-cholenoic acid: Shares similar structural features and functional groups.
11beta,20-Dihydroxy-3-oxopregn-4-en-21-oic acid: Another related compound with similar hydroxyl and carboxylic acid groups.
Uniqueness
7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid is unique due to its specific arrangement of functional groups and its distinct biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C22H32O5 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[(7R,8R,9S,10R,12S,13S,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H32O5/c1-11(20(26)27)14-4-5-15-19-16(10-18(25)22(14,15)3)21(2)7-6-13(23)8-12(21)9-17(19)24/h8,11,14-19,24-25H,4-7,9-10H2,1-3H3,(H,26,27)/t11?,14-,15+,16+,17-,18+,19+,21+,22-/m1/s1 |
InChI-Schlüssel |
AIHZGBQMMTZCDW-BQUBXLDDSA-N |
Isomerische SMILES |
CC([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C)C(=O)O |
Kanonische SMILES |
CC(C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


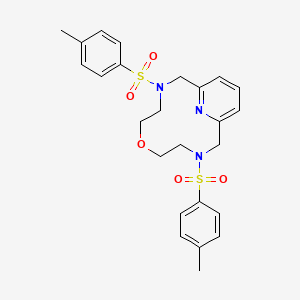
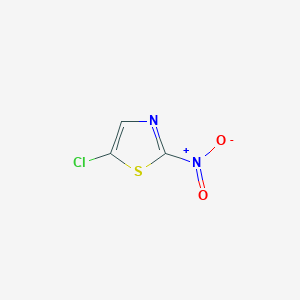
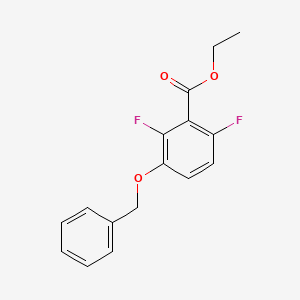
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)
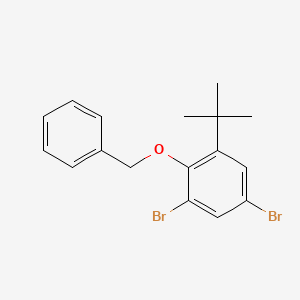

![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
